(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester is a complex organic compound classified as a small molecule. It is part of the carbamate family, which includes various esters derived from carbamic acid. This compound is noted for its potential applications in medicinal chemistry and pharmacology.
This compound falls under the category of experimental drugs and has not yet received approval for clinical use. It is primarily studied for its biochemical properties and potential therapeutic applications.
The synthesis of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize by-products. Catalysts may also be employed to enhance reaction rates.
The molecular structure of (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester can be described by its IUPAC name: benzyl N-[(1S)-1-{[(2S)-4-hydroxy-3-oxo-1-phenylbutan-2-yl]carbamoyl}-2-phenylethyl]carbamate. Its molecular formula is with a molecular weight of approximately 460.52 g/mol .
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester can participate in various chemical reactions typical of carbamates:
The reactivity of this compound is influenced by the stability of the tetrahydrofuran ring and the electronic properties of the substituents on the benzyl group.
The mechanism of action for (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester primarily involves its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator.
(3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester holds potential applications in:
The compound systematically named (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester (CAS: 141755-90-5) represents a stereodefined heterocyclic carbamate of significant synthetic utility [2]. Its molecular architecture integrates three key subunits: a tetrahydrofuran (THF) ring, a carbamate (urethane) linkage, and a benzyloxycarbonyl (Cbz) protecting group. The IUPAC name explicitly defines the stereocenters at positions 3 and 4 of the furanose ring as R-configured, establishing its absolute molecular geometry. The benzyl ester moiety (C₆H₅CH₂OC(O)-) classifies this molecule within the N-protected carbamate family, specifically as a Cbz-carbamate derivative [5]. This classification is functionally critical, as the Cbz group serves as a robust yet selectively removable nitrogen-protecting group under hydrogenolytic conditions.
Table 1: Structural Descriptors and Molecular Properties
Property | Value/Descriptor | |
---|---|---|
Systematic Name | (3R,4R)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamic acid benzyl ester | |
CAS Registry Number | 1417554-90-5 | |
Molecular Formula | C₁₂H₁₅NO₄ | |
Key Functional Groups | Tetrahydrofuran ring, Carbamate, Benzyl ester, Hydroxyl | |
SMILES Notation | O=C(OCC₁=CC=CC=C₁)NC₂COCC₂O | [5] |
The THF ring adopts a puckered conformation, with the C4 hydroxyl group enabling hydrogen-bonding interactions critical for molecular recognition in synthetic intermediates. This structural duality—combining a polar, hydrogen-bond-capable heterocycle with a lipophilic benzyl group—confers distinctive solubility properties, facilitating its application across diverse reaction media from polar aprotic solvents to moderately aqueous systems.
The strategic value of this compound emerged in the late 1990s–early 2000s alongside growing demands for enantiopure intermediates in pharmaceutical synthesis. Its (3R,4R) stereochemistry provides access to syn-configured pharmacophores prevalent in bioactive molecules, positioning it as a versatile chiral synthon [7]. Prior to its adoption, synthetic routes to similar stereodefined aminofuranols relied heavily on resolution techniques or asymmetric catalysis with variable enantioselectivity. The commercial availability of enantiopure (3R,4R) building block significantly streamlined syntheses of complex targets, particularly protease inhibitors and nucleoside analogs requiring precise stereochemical control at contiguous centers [2].
Table 2: Timeline of Key Developments in Chiral Furanoid Building Blocks
Period | Development Milestone | Impact on Synthesis | |
---|---|---|---|
Pre-2000 | Racemic tetrahydrofuran-3-amine derivatives | Limited utility for asymmetric synthesis | |
2000–2005 | Commercial introduction of (3R,4R) isomer (e.g., CAS 1417554-90-5) | Enabled direct incorporation of syn stereochemistry | |
Post-2005 | Application in PDE4 inhibitors and antiviral agents | Demonstrated scalability and stereochemical fidelity | [7] |
The compound's synthetic leverage stems from orthogonal reactivity: the Cbz group undergoes catalytic hydrogenation, while the hydroxyl group participates in glycosylation, acylation, or oxidation reactions without epimerization. This functional group compatibility allows chemists to elaborate the THF ring into complex polycyclic systems. For example, it served as a linchpin in synthesizing stereodefined tetrahydrofuran-based protease inhibitors, where the hydroxyl group anchored phosphonate or carbonyl transitions state analogs, while the Cbz-protected amine ensured regioselective backbone elongation [7].
The (3R,4R) stereochemistry is not merely a structural feature but a critical determinant of bioactivity in drug prototypes. This configuration positions the C3 carbamate nitrogen and C4 hydroxyl group in a syn-periplanar orientation, enabling bidentate interactions with biological targets. Molecular modeling studies reveal that the 3.1–3.3 Å distance between these heteroatoms mimics natural substrates of hydrolytic enzymes (e.g., proteases, esterases), making it an ideal scaffold for transition-state analog design [5]. In PDE4 inhibitor development, the (3R,4R)-THF scaffold demonstrated superior target affinity over its (3S,4S)-enantiomer and racemate, attributable to optimal hydrogen bonding with Gln369 and Ile336 residues in the enzyme's catalytic pocket [7].
Table 3: Stereochemical Impact on Pharmacological Parameters
Stereoisomer | Target Affinity (Ki, nM) | Selectivity Ratio (vs. other PDE isoforms) | Source |
---|---|---|---|
(3R,4R)-enantiomer | 0.8 | >1,000 | [3] |
(3S,4S)-enantiomer | 320 | 85 | |
meso-form | 210 | 110 | [5] |
The THF ring's conformational rigidity further enhances selectivity. Unlike more flexible pyrrolidine or piperidine analogs, the (3R,4R)-THF enforces a defined pseudodipolar orientation (exo-puckered), minimizing entropic penalties upon target binding. This rigidity-activity relationship is exemplified in antiviral nucleosides, where the (3R,4R)-configured carbamate intermediate enabled synthesis of dioxolane nucleoside analogs with 5–10-fold enhanced polymerase inhibition versus their cyclopentane counterparts [5]. The benzyl carbamate moiety provides additional π-stacking capability absent in tert-butoxycarbonyl (Boc) analogs, a feature leveraged in kinase inhibitor design to engage hinge-region residues.
Case Study: Isosteric Replacement Impact Replacement of a tetrahydropyran (THP) pharmacophore with the (3R,4R)-tetrahydrofuran derivative in a leukotriene biosynthesis inhibitor series resulted in:
This stereochemically precise building block continues to enable rational drug design where spatial presentation of hydrogen bond donors/acceptors dictates therapeutic efficacy, cementing its role in modern medicinal chemistry.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3